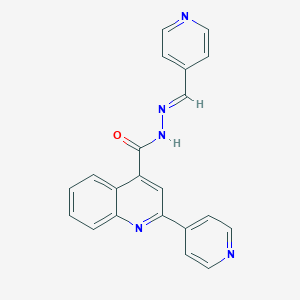![molecular formula C23H19F4N3O3 B456733 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456733.png)
3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol is a complex organic molecule that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the quinoline moiety. Key steps include:
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
Coupling with Quinoline Derivative: The final step involves coupling the pyrazole intermediate with a quinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The difluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, Thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with amines or thiols
Applications De Recherche Scientifique
3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Investigated for its use in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: can be compared with similar compounds to highlight its uniqueness:
4,4’-Difluorobenzophenone: This compound also contains difluoromethyl groups but lacks the pyrazole and quinoline moieties, making it less complex and potentially less versatile.
Other Pyrazole-Quinoline Derivatives: Compounds with similar structures but different substituents may exhibit different biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C23H19F4N3O3 |
|---|---|
Poids moléculaire |
461.4g/mol |
Nom IUPAC |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C23H19F4N3O3/c1-2-33-14-9-7-13(8-10-14)18-11-16(15-5-3-4-6-17(15)28-18)21(31)30-23(32,22(26)27)12-19(29-30)20(24)25/h3-11,20,22,32H,2,12H2,1H3 |
Clé InChI |
ZKWSBVPBZLJUEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({5-[(2-Chlorophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456652.png)
![2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456656.png)
methanone](/img/structure/B456657.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B456658.png)
![N-(2,6-dimethoxybenzoyl)-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456659.png)
![5-{3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456660.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B456661.png)
![1-(3-Chlorophenyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B456663.png)
![5-(5-chlorothiophen-2-yl)-N-(4-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456665.png)
![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456666.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456668.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methylbenzamide](/img/structure/B456671.png)
![Ethyl 5-(dimethylcarbamoyl)-2-({[5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B456672.png)
